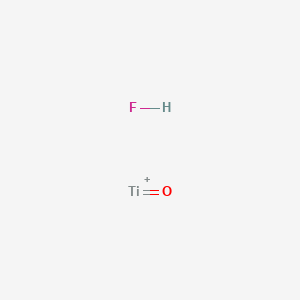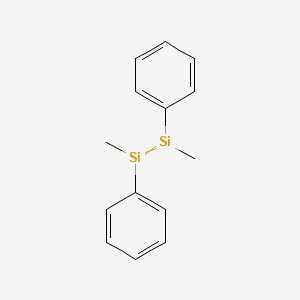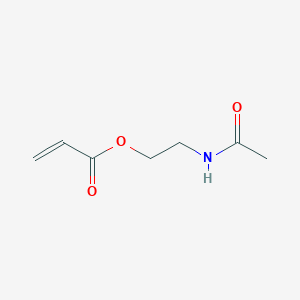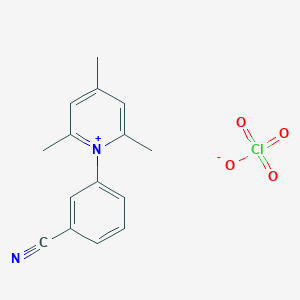
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with a unique structure that combines a cyanophenyl group with a trimethylpyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3-cyanophenyl isocyanate with 2,4,6-trimethylpyridine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes and receptors, leading to changes in cellular pathways. The trimethylpyridinium ion can enhance the compound’s solubility and stability, facilitating its biological activity.
類似化合物との比較
Similar Compounds
3-Cyanophenyl isocyanate: A related compound with similar reactivity but different applications.
2,4,6-Trimethylpyridine: Shares the trimethylpyridine structure but lacks the cyanophenyl group.
Uniqueness
1-(3-Cyanophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combined structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
90018-14-7 |
|---|---|
分子式 |
C15H15ClN2O4 |
分子量 |
322.74 g/mol |
IUPAC名 |
3-(2,4,6-trimethylpyridin-1-ium-1-yl)benzonitrile;perchlorate |
InChI |
InChI=1S/C15H15N2.ClHO4/c1-11-7-12(2)17(13(3)8-11)15-6-4-5-14(9-15)10-16;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
FBFIQWVJMXTUPR-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC(=C2)C#N)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


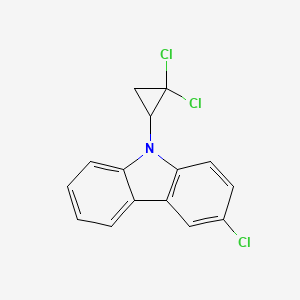
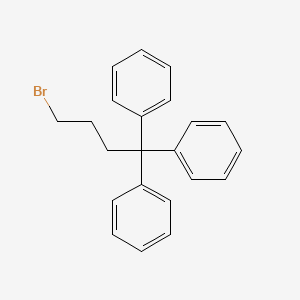
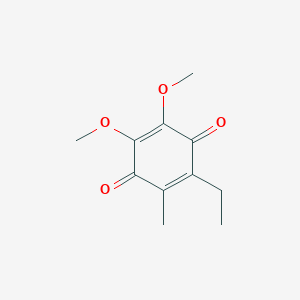
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
![[3-(Propoxymethoxy)prop-1-YN-1-YL]benzene](/img/structure/B14369771.png)
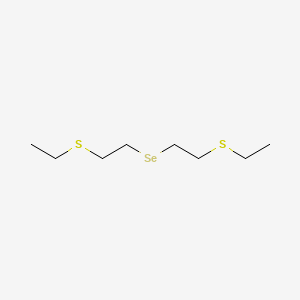
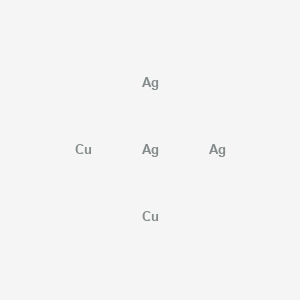

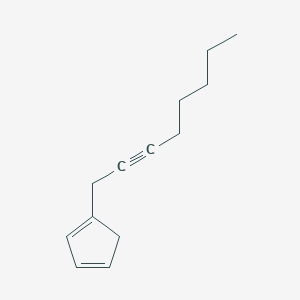
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)
